molecular formula C8H8N2 B084873 4-(Aminomethyl)benzonitrile CAS No. 10406-25-4

4-(Aminomethyl)benzonitrile

Cat. No.: B084873
CAS No.: 10406-25-4
M. Wt: 132.16 g/mol
InChI Key: LFIWXXXFJFOECP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Aminomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-cyanobenzaldehyde in the presence of ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-cyanobenzaldehyde.

    Reduction: It can be reduced to form 4-(aminomethyl)benzylamine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-Cyanobenzaldehyde

    Reduction: 4-(Aminomethyl)benzylamine

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Organic Chemistry

4-(Aminomethyl)benzonitrile serves as a crucial intermediate in organic synthesis. It is often utilized for the preparation of various derivatives and functionalized compounds.

Synthesis of Fluorescent Probes

One notable application is in the synthesis of fluorescent-labeled bisbenzamidine, which acts as a biochemical tool in biomedical research. This compound facilitates the study of protease activities and interactions in cellular environments .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development, particularly in the synthesis of inhibitors and therapeutic agents.

Case Study: Plasmin Inhibitors

Research indicates that derivatives of this compound can be used to develop plasmin and urokinase inhibitors. These inhibitors have implications for treating conditions related to excessive fibrinolysis, such as certain cardiovascular diseases .

Material Science Applications

Recent studies have explored the incorporation of this compound into advanced materials, particularly in solar cell technology.

Polarized Molecule Additive

A study published in ACS Applied Materials & Interfaces highlights the use of this compound hydrochloride as a polarized molecule additive in perovskite solar cells. This application improves the efficiency and stability of solar cells by enhancing charge transport properties .

Data Table: Summary of Applications

Application AreaDescriptionReference
Organic SynthesisIntermediate for fluorescent probes like bisbenzamidine
Pharmaceutical ResearchDevelopment of plasmin and urokinase inhibitors
Material ScienceAdditive for enhancing perovskite solar cell performance

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biomedical applications, the compound can bind to enzymes such as plasmin and urokinase, inhibiting their activity. This inhibition can lead to improved barrier function in the stratum corneum of the skin .

Comparison with Similar Compounds

  • 4-Cyanobenzylamine
  • 4-Aminobenzonitrile
  • 4-(Aminomethyl)benzylamine

Comparison: 4-(Aminomethyl)benzonitrile is unique due to the presence of both an aminomethyl group and a nitrile group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-Aminobenzonitrile lacks the aminomethyl group, limiting its reactivity in certain substitution reactions.

Biological Activity

4-(Aminomethyl)benzonitrile, also known as p-aminomethylbenzonitrile, is a compound with the molecular formula C8H10N2C_8H_10N_2 and a molecular weight of approximately 134.18 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of antiviral research and synthetic applications in pharmaceuticals.

The compound appears as white to pale cream crystals or powder, with a melting point ranging from 270°C to 284°C. Its structure consists of an aminomethyl group attached to a benzonitrile moiety, which imparts unique chemical properties conducive to various biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly as an inhibitor of viral entry. Studies have focused on its potential as an antiviral agent against filoviruses such as Ebola and Marburg viruses.

Antiviral Activity

A notable study explored a series of 4-(aminomethyl)benzamide derivatives, revealing their efficacy as small molecule inhibitors against Ebola virus entry. The lead compound from this series demonstrated an EC50 value of less than 10 μM against both Ebola and Marburg viruses in Vero cell assays, indicating strong antiviral activity. These compounds were found to have good metabolic stability in plasma and liver microsomes, making them suitable candidates for further development as therapeutic agents for viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on these compounds highlighted the importance of specific structural modifications for enhancing potency and selectivity against viral targets. For instance, variations in substituents on the amide portion and aromatic regions significantly influenced the antiviral efficacy .

Comparative Analysis

To provide a clearer understanding of the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaKey Characteristics
This compound C₈H₉N₂Exhibits antiviral activity; potential therapeutic uses
Benzonitrile C₇H₅NLacks amino group; no significant biological activity
4-Aminobenzonitrile C₇H₈N₂Similar amine functionality; limited biological studies
2-(Aminomethyl)benzonitrile C₈H₉N₂Different position of amino group; less studied

Case Studies

  • Ebola Virus Inhibition : A study identified several 4-(aminomethyl)benzamide derivatives that effectively inhibited the entry of Ebola virus pseudovirions. Compounds were optimized through SAR to improve their selectivity and potency against viral strains .
  • Metabolic Stability : Research demonstrated that certain derivatives maintained metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for potential therapeutic applications .
  • Toxicity Assessment : In vitro toxicity studies revealed that while some compounds exhibited low cytotoxicity at therapeutic concentrations, higher doses led to toxicity in Jurkat cells. This highlights the need for careful evaluation of safety profiles during drug development .

Q & A

Q. Basic: What are the established synthetic routes for 4-(Aminomethyl)benzonitrile, and how do catalyst systems influence reaction efficiency?

Answer:
this compound can be synthesized via:

  • Hydrosilylation reactions using iron-based catalysts (e.g., Bu4_4N[Fe(CO)3_3(NO)]), which facilitate selective reduction of intermediates .
  • Multi-step derivatization from benzyl alcohol precursors, involving sequential functional group transformations (e.g., nitrile introduction via nucleophilic substitution) .
  • Modular synthesis in drug discovery, where intermediates like 4-(4-(aminomethyl)phenyl)imidazoles are coupled with benzonitrile moieties, achieving yields up to 71.4% with optimized stoichiometry .

Catalyst Impact: Iron complexes enhance regioselectivity in hydrosilylation, while palladium catalysts in cross-coupling steps improve aryl bond formation efficiency. Reaction conditions (temperature, solvent polarity) must be tailored to minimize byproducts like unreacted amines or over-reduced species .

Q. Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound and its derivatives?

Answer:
Key techniques include:

MethodApplicationExample Data
1^1H/13^13C NMR Confirms substitution patterns and amine proton environments.1^1H NMR: δ 4.35 (s, 2H, CH2_2NH2_2), 7.45–7.60 (m, aromatic H) .
HRMS (ESI) Validates molecular weight and purity.m/z calculated for C8_8H9_9N2_2: 133.0766; found: 133.0763 .
IR Spectroscopy Identifies nitrile (C≡N, ~2220 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups .

HPLC is essential for purity assessment, especially when synthesizing derivatives for biological studies. Mobile phases (e.g., acetonitrile/water gradients) resolve polar byproducts .

Q. Advanced: How do solvent polarity and dynamics affect the charge-transfer (CT) behavior of this compound derivatives?

Answer:
In derivatives like 4-(alkylamino)benzonitriles, solvent polarity governs CT state formation:

  • Polar solvents stabilize CT states via solvation, red-shifting emission spectra and accelerating LE (locally excited) → CT transitions (e.g., kfk_f increases in acetonitrile vs. hexane) .
  • Steric effects : Bulky substituents (e.g., piperidinyl groups) slow intramolecular twisting, decoupling solvation dynamics from reaction rates. Time-resolved fluorescence reveals multi-exponential decays in viscous solvents .

Methodological Insight: Use dielectric continuum models to predict spectral shifts. Combine ultrafast spectroscopy and DFT calculations to map solvent-solute interactions .

Q. Advanced: How can contradictions in NMR data for this compound derivatives be resolved?

Answer: Discrepancies arise from:

  • Dynamic exchange : Amine protons may exhibit broadening due to pH-dependent tautomerism. Use D2_2O exchange or low-temperature NMR to suppress exchange effects .
  • Stereochemical ambiguity : Chiral centers in derivatives (e.g., imidazole-linked compounds) require NOESY or chiral chromatography for configurational assignment .
  • Impurity interference : HRMS and 2D NMR (e.g., HSQC) differentiate between regioisomers or synthetic byproducts .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Note : Stability studies indicate no explosive risk, but decomposition under extreme heat may release HCN—monitor with gas detectors .

Q. Advanced: What strategies improve yield in multi-step syntheses of this compound-based pharmacophores?

Answer:

  • Step Optimization :
    • Coupling Reactions : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings (yields >70%) .
    • Protection/Deprotection : Boc-protected amines prevent unwanted side reactions during nitrile formation .
  • Byproduct Mitigation :
    • Chromatography : Flash silica gel chromatography isolates intermediates with >95% purity.
    • Crystallization : Ethanol/water recrystallization removes unreacted starting materials .

Case Study : Target compound 6 (4-(aminomethyl)phenyl-imidazole-benzonitrile) achieved 71.4% yield via sequential deprotection and coupling .

Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Map transition states to identify favorable attack sites (e.g., benzonitrile’s para-position) .
  • Solvent Models : COSMO-RS predicts solvation effects on activation energy. Polar solvents lower energy barriers for SNAr reactions .
  • MD Simulations : Track conformational changes (e.g., amine group rotation) influencing reaction pathways .

Validation : Compare computed 1^1H NMR shifts with experimental data (RMSD < 0.1 ppm confirms accuracy) .

Properties

IUPAC Name

4-(aminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIWXXXFJFOECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146234
Record name 4-(Aminomethyl)benzonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-25-4
Record name 4-Cyanobenzylamine
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Record name 4-(Aminomethyl)benzonitrile
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Record name 4-(Aminomethyl)benzonitrile
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Record name 4-(aminomethyl)benzonitrile
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Record name 4-(AMINOMETHYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

4-(Di-tert-butoxycarbonylaminomethyl)benzonitrile (2 g, 6.0 mmoles) (prepared as described in Preparative Example 247, Step A above) was dissolved in TFA (4 mL) and the solution was stirred at 25° C. for 0.25 h. The reaction mixture was diluted with dichloromethane and extracted with 1N sodium hydroxide. The organic layer was dried (MgSO4), filtered and evaporated to dryness. The residue was chromatographed on a silica gel column (15×5 cm) using 3% (10% conc. ammonium hydroxide in methanol)-dichloromethane as the eluant to give 4-(aminomethyl)benzonitrile (108 mg, 68%): FABMS: m/z 133.1 (MH+); HRFABMS: m/z 133.0764 (MH+). Calcd. for C8H9N2: m/z 133.0766; δH (CDCl3) 2.04 (2H, s, —CH2NH2), 3.89 (2H, s, —CH2NH2), 7.40 (2H, d, Ar—H) and 7.59 ppm (2H, d, Ar—H); δC (CDCl3)CH2: 45.7; CH: 127.8, 127.8, 132.4, 132.4; C: 110.6, 118.9, 148.0.
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Synthesis routes and methods II

Procedure details

Next, 26.0 g (99 mmols) of 4-phthalimidomethylbenzonitrile prepared in the same manner as above was admixed with 6.32 ml (0.129 mol) of hydrazine hydrate and 300 ml of methanol. The mixture was refluxed for 1 hour, cooled to room temperature and concentrated. The residue was dissolved in 300 ml of 1 mol dm-3NaOH, followed by extraction with ether. The ethereal layer was washed with saturated aqueous solution of sodium chloride, dryed over MgSO4 and concentrated, affording 11.8 g (yield 90%) of 4-aminomethylbenzonitrile.
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Synthesis routes and methods III

Procedure details

A solution of N,N-bis(tert-butoxycarbonyl)-4-cyanobenzylamine (0.75 g, 2.25 mmol, prepared according to the literature described in Synthetic Communications 4419:28 (1998), in CH2Cl2 (15 mL) was treated with trifluoroacetic acid (8 mL). After stirring at room temperature for 3 hours, the mixuture was concentrated under reduced pressure and the residue was azeotroped with diethyl ether.
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Synthesis routes and methods IV

Procedure details

Stir 4-bromomethyl-benzonitrile (2.0 g, 0.010 mmoles) in sealed vessel in a solution of 2N ammonia in methanol at 80° C. until completion. Reduce solvent in volume. Dissolve residue in ethyl acetate and wash with 1N HCl. Basify aqueous layer with 5N NaOH. Extract aqueous layer into dichloromethane. Dry organic layer over MgSO4 and reduce in volume to isolate 0.223 g. Yield=16.8%. Mass Spectrum (m/e): (M−).
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Synthesis routes and methods V

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Retrosynthesis Analysis

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